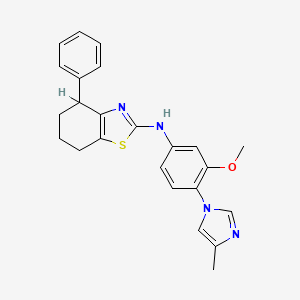
gamma-Secretase modulator 1
Overview
Description
Gamma-secretase modulator 1 is a small molecule that modulates the activity of gamma-secretase, an intramembrane aspartyl protease. Gamma-secretase is responsible for the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . This compound has gained attention due to its potential to selectively reduce the production of amyloid-beta 42, a toxic variant, without affecting other essential functions of gamma-secretase .
Preparation Methods
The synthesis of gamma-secretase modulator 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The final step involves the coupling of the intermediate with a suitable amine or other nucleophile under specific reaction conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Gamma-secretase modulator 1 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Gamma-secretase modulator 1 has several scientific research applications, including:
Mechanism of Action
Gamma-secretase modulator 1 exerts its effects by binding to gamma-secretase and altering its activity. The compound selectively modulates the cleavage of amyloid precursor protein, reducing the production of amyloid-beta 42 while preserving the cleavage of other substrates . This selective modulation is achieved through interactions with specific subunits and regulatory proteins of gamma-secretase, leading to changes in the enzyme’s conformation and activity . The molecular targets and pathways involved include the amyloid precursor protein processing pathway and the gamma-secretase complex .
Comparison with Similar Compounds
Gamma-secretase modulator 1 is unique compared to other gamma-secretase modulators due to its selective reduction of amyloid-beta 42 production without affecting other essential functions of gamma-secretase . Similar compounds include:
Gamma-secretase inhibitors: These compounds inhibit the activity of gamma-secretase, leading to a reduction in all amyloid-beta species, but may also affect other substrates and cause adverse effects.
Beta-secretase inhibitors: These compounds inhibit the activity of beta-secretase, another enzyme involved in amyloid precursor protein processing, but may not provide the same level of selectivity as gamma-secretase modulators.
This compound stands out due to its ability to selectively target amyloid-beta 42 production, making it a promising candidate for Alzheimer’s disease therapy .
Properties
IUPAC Name |
N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGAZRYSCNFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655321 | |
| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172637-87-4 | |
| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

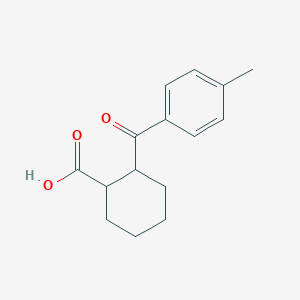
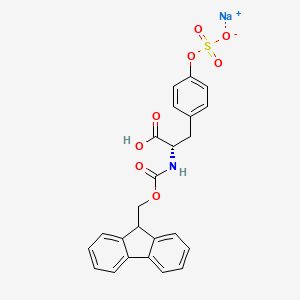

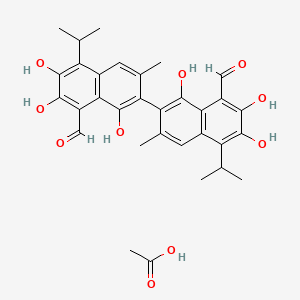
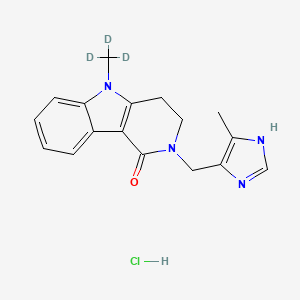
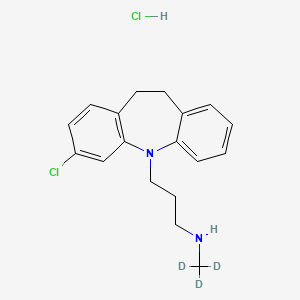
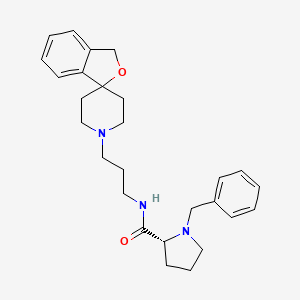
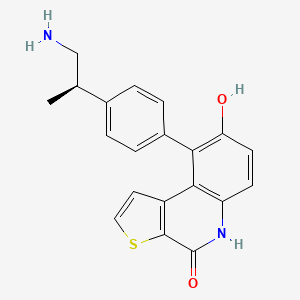
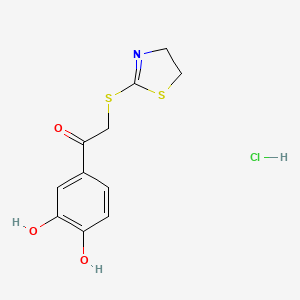
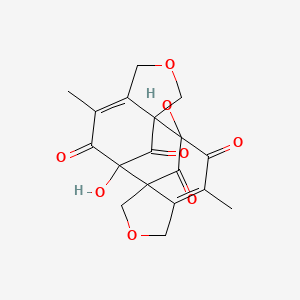
![(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester](/img/structure/B1139268.png)

